Lipophilicity (XLogP3) Comparison: 6-Ethyl vs. Unsubstituted 1,7-Diazaspiro[4.5]decane-7-carboxylate
The 6-ethyl substituent on the target compound increases computed lipophilicity (XLogP3) by approximately +0.7 log units relative to the unsubstituted analog tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 939793-21-2) [1]. Higher lipophilicity within the typical drug-like range (LogP 1–3) can improve membrane permeability for intracellular targets while maintaining aqueous solubility [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 939793-21-2): XLogP3 = 1.8 |
| Quantified Difference | Δ XLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For medicinal chemists optimizing lead compounds, a +0.7 LogP shift can be the difference between poor cell permeability and acceptable bioavailability without pushing into insoluble territory, making the 6-ethyl analog a valuable late-stage SAR probe.
- [1] PubChem computed XLogP3 values: CID 71305771 (target) vs. tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CID 46734018). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
